molecular formula C21H19F3N4O3 B11079492 Methyl 3,3,3-trifluoro-2-[(3-methyl-1-phenyl-1H-pyrazol-5-YL)amino]-2-(phenylformamido)propanoate

Methyl 3,3,3-trifluoro-2-[(3-methyl-1-phenyl-1H-pyrazol-5-YL)amino]-2-(phenylformamido)propanoate

Cat. No.: B11079492
M. Wt: 432.4 g/mol
InChI Key: RTAITQCOZNULGK-UHFFFAOYSA-N
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Description

Methyl 3,3,3-trifluoro-2-[(3-methyl-1-phenyl-1H-pyrazol-5-YL)amino]-2-(phenylformamido)propanoate is a complex organic compound that features a trifluoromethyl group, a pyrazole ring, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,3,3-trifluoro-2-[(3-methyl-1-phenyl-1H-pyrazol-5-YL)amino]-2-(phenylformamido)propanoate typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring, followed by the introduction of the trifluoromethyl group and the amide linkage. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where precise control of reaction parameters is maintained. The use of automated systems for monitoring and controlling the reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3,3-trifluoro-2-[(3-methyl-1-phenyl-1H-pyrazol-5-YL)amino]-2-(phenylformamido)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Methyl 3,3,3-trifluoro-2-[(3-methyl-1-phenyl-1H-pyrazol-5-YL)amino]-2-(phenylformamido)propanoate has several scientific research applications:

    Biology: It can be employed in the study of biological pathways and interactions due to its unique structural features.

    Medicine: The compound’s potential therapeutic properties are explored for developing new drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of Methyl 3,3,3-trifluoro-2-[(3-methyl-1-phenyl-1H-pyrazol-5-YL)amino]-2-(phenylformamido)propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, while the pyrazole ring may contribute to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole: This compound shares the trifluoromethyl and pyrazole features but differs in other functional groups.

    Trifluoromethane: A simpler compound with only the trifluoromethyl group.

    1,1,1-Trifluoroethane: Another compound with the trifluoromethyl group but a different overall structure.

Uniqueness

Methyl 3,3,3-trifluoro-2-[(3-methyl-1-phenyl-1H-pyrazol-5-YL)amino]-2-(phenylformamido)propanoate is unique due to its combination of the trifluoromethyl group, pyrazole ring, and amide linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H19F3N4O3

Molecular Weight

432.4 g/mol

IUPAC Name

methyl 2-benzamido-3,3,3-trifluoro-2-[(5-methyl-2-phenylpyrazol-3-yl)amino]propanoate

InChI

InChI=1S/C21H19F3N4O3/c1-14-13-17(28(27-14)16-11-7-4-8-12-16)25-20(19(30)31-2,21(22,23)24)26-18(29)15-9-5-3-6-10-15/h3-13,25H,1-2H3,(H,26,29)

InChI Key

RTAITQCOZNULGK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NC(C(=O)OC)(C(F)(F)F)NC(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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